molecular formula C24H27N5O3S B11261560 N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide

N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide

Cat. No.: B11261560
M. Wt: 465.6 g/mol
InChI Key: OYTKQLQRLMOUMX-UHFFFAOYSA-N
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Description

N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide is a complex organic compound with a molecular formula of C23H26N4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide involves multiple steps. One common method includes the reaction of 4-methylpiperidine with pyridazine derivatives, followed by sulfonation and acylation reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, scalability, and consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H27N5O3S/c1-17-12-14-29(15-13-17)24-11-10-23(26-27-24)19-4-3-5-21(16-19)28-33(31,32)22-8-6-20(7-9-22)25-18(2)30/h3-11,16-17,28H,12-15H2,1-2H3,(H,25,30)

InChI Key

OYTKQLQRLMOUMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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